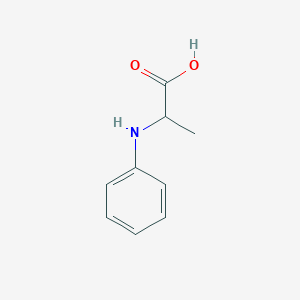

2-(Phenylamino)propanoic acid

Description

Properties

IUPAC Name |

2-anilinopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKAVQKJQBISOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375129 | |

| Record name | N-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15727-49-8 | |

| Record name | N-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-anilinopropanoic acid synthesis discovery

An In-depth Technical Guide to the Synthesis of 2-Anilinopropanoic Acid

Abstract

2-Anilinopropanoic acid, also known as N-phenylalanine, is a synthetic amino acid derivative with applications in chemical synthesis and drug development. Its structure, which incorporates the core of the amino acid alanine and a phenyl group on the nitrogen atom, makes it a valuable building block. This technical guide provides a comprehensive overview of the principal synthetic routes to 2-anilinopropanoic acid, designed for researchers, chemists, and drug development professionals. We will explore the foundational discovery context and delve into two primary, field-proven synthetic methodologies: nucleophilic substitution and reductive amination. This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and practical applicability.

Introduction and Historical Context

The history of 2-anilinopropanoic acid is intrinsically linked to the broader story of amino acid chemistry. While the natural amino acid L-alanine (2-aminopropanoic acid) is a fundamental component of proteins, its N-aryl derivatives are products of synthetic chemistry. The discovery and synthesis of the parent amino acid phenylalanine by Erlenmeyer and Lipp in 1882, using a method analogous to the Strecker synthesis, laid the groundwork for amino acid chemistry.[1] The classical methods developed for α-amino acids, such as the ammonolysis of α-halo acids, provided the logical foundation for synthesizing N-substituted variants.[2] For instance, the reaction of 2-bromopropanoic acid with ammonia to produce alanine is conceptually parallel to its reaction with aniline to produce 2-anilinopropanoic acid.[2]

This guide focuses on the most reliable and widely understood methods for preparing this compound, reflecting both classical approaches and modern, high-efficiency reactions that have become standard in the synthetic chemist's toolkit.

Core Synthetic Methodologies

Two principal strategies dominate the synthesis of 2-anilinopropanoic acid: the nucleophilic substitution of an α-halopropanoate and the reductive amination of a pyruvate derivative. Each method offers distinct advantages and presents unique experimental considerations.

Methodology I: Nucleophilic Substitution of α-Halopropanoic Acids

This approach is a classic and robust method for forming the crucial C-N bond. It relies on the displacement of a halide (typically bromide) from the α-position of a propanoic acid derivative by aniline, which acts as the nucleophile.

Causality and Mechanistic Insights:

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. Aniline's lone pair of electrons attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion. The use of a base (e.g., sodium bicarbonate or triethylamine) is critical; it serves to neutralize the hydrohalic acid (HBr) byproduct, preventing it from protonating the aniline starting material and rendering it non-nucleophilic. The choice of starting material is also key. While 2-bromopropanoic acid can be used directly, its ester derivative (e.g., ethyl 2-bromopropanoate) is often preferred to minimize side reactions, such as the acid-base reaction between the carboxylic acid and aniline. If the ester is used, a final hydrolysis step is required to yield the desired carboxylic acid.

The preparation of the α-halo acid precursor is itself a critical step. A reliable method involves the diazotization of L-alanine with sodium nitrite in the presence of an alkali bromide, which provides (S)-2-bromopropanoic acid with retention of stereochemistry.[3]

Experimental Workflow Diagram:

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of N-phenyl-alpha-alanine

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Unambiguous Structural Confirmation

In the realms of chemical research and pharmaceutical development, the precise characterization of a molecule is the bedrock upon which all subsequent investigations are built. An incorrectly assigned structure can invalidate extensive biological screening, compromise intellectual property, and introduce significant safety risks. N-phenyl-alpha-alanine, a derivative of the essential amino acid phenylalanine, represents a class of compounds with significant potential in synthetic chemistry and as a scaffold in drug discovery. Its structure, while seemingly simple, requires a systematic and multi-faceted analytical approach for unambiguous confirmation.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow that mirrors the thought process of an analytical scientist. We will progress from foundational questions of mass and elemental composition to the intricate details of atomic connectivity and functional group verification. Each step is designed not merely to collect data, but to answer a specific question, with each answer informing the next phase of the investigation. This entire process is grounded in the principles of Good Laboratory Practice (GLP), which ensures the integrity, reliability, and traceability of all generated data.[1][2][3][4]

The Elucidation Strategy: A Multi-technique, Self-Validating System

The logical flow of this investigation is as follows:

-

Question 1: What is its mass and elemental formula?

-

Technique: High-Resolution Mass Spectrometry (HRMS).

-

-

Question 2: How are the atoms connected? What is the carbon-hydrogen framework?

-

Technique: 1D & 2D Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

-

Question 3: Which functional groups are present?

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.

-

-

Question 4 (Optional but Definitive): What is the absolute three-dimensional structure?

-

Technique: Single Crystal X-ray Crystallography.

-

dot graph "Elucidation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Core Elucidation Pathway"; bgcolor="#FFFFFF"; style="rounded"; Start [label="Hypothesized Structure:\nN-phenyl-alpha-alanine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="Part 1: HRMS\nDetermine Molecular Formula", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="Part 2: NMR Spectroscopy\nMap Atom Connectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Part 3: FTIR Spectroscopy\nConfirm Functional Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Data Synthesis & \nFinal Confirmation", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

}

subgraph "cluster_1" { label="Definitive Proof"; bgcolor="#FFFFFF"; style="rounded"; XRay [label="Part 4: X-ray Crystallography\nAbsolute 3D Structure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Synthesis -> XRay [label="Need absolute proof?", style=dotted, dir=both]; }

End [label="Structure Elucidated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Synthesis -> End; XRay -> End [style=dashed]; } enddot Caption: Overall workflow for the structural elucidation of N-phenyl-alpha-alanine.

Part 1: High-Resolution Mass Spectrometry (HRMS) – The Molecular Blueprint

Expertise & Causality: Before we can assemble the puzzle, we must ensure we have all the pieces. The first and most fundamental question is: what is the molecule's exact mass and, by extension, its elemental composition? High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike low-resolution MS, HRMS provides mass accuracy to within a few parts per million (ppm), allowing us to distinguish between compounds with the same nominal mass but different elemental formulas (isobars).[8][9][10]

For N-phenyl-alpha-alanine (C9H11NO2), we can calculate the theoretical exact mass. This calculated value becomes our primary hypothesis, which the experiment will either confirm or refute.

| Parameter | Value | Source |

| Molecular Formula | C9H11NO2 | [NIST][11] |

| Monoisotopic Mass | 165.07898 u | Calculated |

| [M+H]⁺ (Protonated) | 166.08626 u | Calculated |

| [M+Na]⁺ (Sodium Adduct) | 188.06821 u | Calculated |

| [M-H]⁻ (Deprotonated) | 164.07173 u | Calculated |

Trustworthiness: A Self-Validating Protocol for ESI-HRMS

This protocol incorporates internal calibration and verification steps to ensure data integrity.

-

System Preparation: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) using a known calibration standard mixture immediately prior to analysis. The calibration report must confirm mass accuracy is within the acceptable range (typically < 2 ppm).

-

Sample Preparation:

-

Accurately weigh ~1 mg of the N-phenyl-alpha-alanine sample.

-

Dissolve in 1 mL of a suitable HPLC-grade solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Vortex until fully dissolved. Perform a serial dilution to a final concentration of ~1-10 µg/mL.

-

-

Method Parameters (Positive ESI Mode):

-

Infusion: Direct infusion via syringe pump at 5-10 µL/min.

-

Ion Source: Electrospray Ionization (ESI).

-

Capillary Voltage: 3.5 – 4.5 kV.

-

Sheath/Aux Gas Flow: Optimize for stable spray (instrument-dependent).

-

Capillary Temperature: 275 – 350 °C.

-

Mass Analyzer: Set to acquire data in the m/z range of 100-500 with a resolving power > 60,000.

-

-

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and high-quality averaged spectrum.

-

Data Analysis & Verification:

-

Identify the most abundant ion in the spectrum. For N-phenyl-alpha-alanine, this is expected to be the protonated molecule, [M+H]⁺.

-

Compare the measured exact mass to the theoretical exact mass of C9H12NO2⁺ (166.08626 u). The mass error should be < 5 ppm.[8]

-

Utilize the instrument software to predict the elemental composition based on the measured exact mass and its isotopic pattern. The top hit must be C9H11NO2.[10]

-

Confirm the characteristic isotopic pattern for a molecule containing one nitrogen and nine carbons.

-

A successful HRMS analysis provides the molecular formula, C9H11NO2, with high confidence. This is the foundational piece of evidence upon which the rest of the structure is built.[9][12]

Part 2: Nuclear Magnetic Resonance (NMR) – Assembling the Molecular Skeleton

Expertise & Causality: With the molecular formula established, the next logical question is how these atoms are connected.[5][13] NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule.[7][14] We will use a suite of experiments—¹H NMR, ¹³C NMR, COSY, and HSQC—to piece together the structure fragment by fragment.[15][16]

1. 1D NMR (¹H and ¹³C): The Parts List

-

¹H NMR provides information about the chemical environment and number of different types of protons.[17]

-

¹³C NMR reveals the number of chemically distinct carbon environments.

| ¹H NMR Predicted Data (N-phenyl-alpha-alanine) | ¹³C NMR Predicted Data (N-phenyl-alpha-alanine) | |

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| ~ 7.2-7.4 | Phenyl-H (5H, multiplet) | ~ 175 |

| ~ 4.5 | Alpha-H (1H, quartet) | ~ 137 |

| ~ 4.0-5.0 | N-H (1H, broad singlet) | ~ 129 |

| ~ 1.5 | Methyl-H (3H, doublet) | ~ 128 |

| ~ 12.0 | COOH (1H, very broad) | ~ 118 |

| ~ 55 | ||

| ~ 18 |

2. 2D NMR (COSY & HSQC): The Assembly Instructions

While 1D NMR gives us the parts, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds).[18][19] A cross-peak between two proton signals indicates they are neighbors.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (one-bond correlation).[15][18][19]

dot graph "NMR_Connectivity" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9];

// Define nodes with positions C_Me [label="CH3", pos="0,0!"]; C_alpha [label="CH", pos="1.5,0!"]; C_phenyl [label="Phenyl Ring\n(C6H5)", pos="3,0!"]; N_H [label="NH", pos="1.5,1!"];

// Edges for bonds C_Me -- C_alpha [style=bold, label=" J-coupling"]; C_alpha -- C_phenyl [style=bold, label=" Bond"]; C_alpha -- N_H [style=bold, label=" Bond"];

// Edges for NMR correlations C_Me -> C_alpha [color="#EA4335", style=dashed, label=" COSY (H-H)", fontcolor="#EA4335", constraint=false];

// HSQC annotations node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=9, height=0.4]; hsqc_Me [label="HSQC", pos="0,-0.5!"]; hsqc_alpha [label="HSQC", pos="1.5,-0.5!"]; hsqc_phenyl [label="HSQC", pos="3,-0.5!"]; hsqc_NH [label="HSQC", pos="1.5,1.5!"]; } enddot Caption: Using COSY and HSQC to confirm the core alanine and phenyl fragments.

Trustworthiness: Step-by-Step NMR Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like -NH and -COOH.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the sample in a high-field NMR spectrometer (≥ 400 MHz recommended for better resolution).

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

1D ¹H Acquisition:

-

Acquire a standard ¹H spectrum.

-

Integrate the signals to determine the relative number of protons for each peak. The ratios should match the proposed structure (e.g., 5:1:1:3 for aromatic, alpha-H, NH, and methyl protons).

-

Analyze the splitting patterns (multiplicity) based on the n+1 rule to infer neighboring protons.[17] For example, the alpha-H should be a quartet (split by the 3 methyl protons), and the methyl protons should be a doublet (split by the single alpha-H).

-

-

1D ¹³C Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to get sharp singlets for each unique carbon. Count the number of signals to confirm the carbon count (expecting 7 unique signals due to symmetry in the phenyl ring).

-

-

2D COSY Acquisition:

-

Run a standard COSY experiment.

-

Verification: Look for a critical cross-peak connecting the alpha-H signal (~4.5 ppm) with the methyl-H signal (~1.5 ppm). This definitively establishes the alanine core fragment.

-

-

2D HSQC Acquisition:

-

Run a standard HSQC experiment.

-

Verification: Confirm the one-bond correlations predicted in the table. For instance, the proton at ~1.5 ppm must correlate to the carbon at ~18 ppm. The proton at ~4.5 ppm must correlate to the carbon at ~55 ppm. The aromatic protons (~7.3 ppm) must correlate to the aromatic carbons (~118-129 ppm).

-

By integrating these NMR datasets, we move from a simple molecular formula to a confirmed atomic connectivity map, strongly supporting the N-phenyl-alpha-alanine structure.[20][21]

Part 3: FTIR Spectroscopy – Functional Group Fingerprinting

Expertise & Causality: While NMR excels at defining the C-H skeleton, it is less direct for identifying certain functional groups. Fourier-Transform Infrared (FTIR) spectroscopy complements NMR by providing a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.[6][22] For N-phenyl-alpha-alanine, we are looking for definitive evidence of the carboxylic acid (C=O and O-H), the secondary amine (N-H), and the aromatic ring (C=C).

| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance for N-phenyl-alpha-alanine |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad) | Confirms the presence of the acid proton. |

| N-H Stretch (Secondary Amine) | 3300 - 3500 (moderate, sharp) | Confirms the N-H bond of the phenylamino group. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Unambiguous evidence of the carbonyl group. |

| C=C Stretch (Aromatic) | 1450 - 1600 (multiple sharp bands) | Confirms the presence of the phenyl ring. |

Trustworthiness: Simple & Robust ATR-FTIR Protocol

-

Instrument Preparation: Perform a background scan on the clean Attenuated Total Reflectance (ATR) crystal. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument background from the sample spectrum.

-

Sample Application: Place a small amount of the solid N-phenyl-alpha-alanine sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis & Verification:

-

Process the resulting spectrum (e.g., baseline correction).

-

Annotate the key peaks and compare their positions to the expected frequencies. The presence of all four characteristic bands provides strong, synergistic evidence that validates the functional groups assigned during NMR analysis.[23][24][25]

-

Part 4: X-ray Crystallography – The Final, Unimpeachable Proof

Expertise & Causality: In situations requiring the highest possible degree of certainty, such as for regulatory filings or patent applications, Single Crystal X-ray Crystallography is the gold standard.[26][27] This technique determines the precise three-dimensional arrangement of every atom in the molecule by analyzing how X-rays are diffracted by a single, well-ordered crystal.[28][29] The result is not an interpretation, but a direct image of the molecular structure, providing unequivocal proof of connectivity and stereochemistry.[30]

Methodology Overview:

-

Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal of N-phenyl-alpha-alanine. This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent system.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. A detector records the positions and intensities of the diffracted beams.

-

Structure Solution & Refinement: Sophisticated software is used to solve the "phase problem" and generate an initial electron density map from the diffraction data. This map is then refined into a final model showing the precise coordinates of each atom.

The output of a successful crystallographic experiment is a definitive 3D structure that confirms all findings from the spectroscopic techniques and leaves no room for ambiguity.

Conclusion: A Convergence of Evidence

dot graph "Data_Integration" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Structure [label="Final Confirmed Structure:\nN-phenyl-alpha-alanine", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=12];

subgraph "cluster_evidence" { label="Converging Lines of Evidence"; bgcolor="#F1F3F4"; style="rounded";

}

MS_Data -> Structure; NMR_Data -> Structure; FTIR_Data -> Structure; } enddot Caption: The convergence of data from orthogonal techniques to confirm the structure.

References

- Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International.

- High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs.

- Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Spectroscopy Online.

- What Is Small Molecule Crystal Structure Analysis?. Rigaku.

- Small molecule crystallography. Excillum.

- High-Resolution Mass Spectrometry (HRMS) Analysis. Infinita Lab.

- Small Molecule X-ray Crystallography. NC State University.

- Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology.

- Small molecule X-ray crystallography. The University of Queensland.

- High Resolution Mass Spectrometry. ResolveMass Laboratories Inc.

- Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.

- (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate.

- INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). University of Northern British Columbia.

- Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. ResearchGate.

- Small Molecule X-ray Crystallography. Diamond Light Source.

- Molecular Structure Characterisation and Structural Elucidation. Intertek.

- Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. National Center for Biotechnology Information.

- Computer methods for structure elucidation of new organic compounds from NMR spectra. Semantic Scholar.

- Structure Elucidation Definition. Fiveable.

- Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. National Center for Biotechnology Information.

- Good lab practice. Royal Society of Chemistry.

- Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. Google Patents.

- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.

- Structure Elucidation in Organic Chemistry. Wiley Analytical Science.

- A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations. National Institutes of Health.

- Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases (1994). SciSpace.

- Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ResearchGate.

- Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures. Rensselaer Polytechnic Institute.

- A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.

- Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.

- FTIR Analysis of Protein Structure. University of California, Davis.

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anusandhan.

- FT-IR spectra of amino acids studied in the present work. ResearchGate.

- Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. National Center for Biotechnology Information.

- Phenylalanine. National Institute of Standards and Technology.

- Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. National Institutes of Health.

- Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. ACS Publications.

- Phenylalanine: Definition, Structure, Benefits and Uses. BOC Sciences.

- Biosynthesis of Phenylalanine. Frontiers.

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com.

- Phenylalanine. Wikipedia.

- Identifying amino acids in protein NMR spectra. University of Oregon.

- Phenylalanine. National Institute of Standards and Technology.

- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.

- N-Acetyl-L-phenylalanine. National Center for Biotechnology Information.

- A Preliminary Introduction to the Nature of Phenylalanine and Some Basic Reactions Related to It. SciTePress.

- peptide nmr. ETH Zurich.

- (-)-N-Acetylphenylalanine. National Center for Biotechnology Information.

- NMR - Interpretation. Chemistry LibreTexts.

- L-Phenylalanyl-L-alanine. National Center for Biotechnology Information.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Good lab practice | Feature | RSC Education [edu.rsc.org]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. fiveable.me [fiveable.me]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

- 10. A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylalanine [webbook.nist.gov]

- 12. measurlabs.com [measurlabs.com]

- 13. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. emerypharma.com [emerypharma.com]

- 16. anuchem.weebly.com [anuchem.weebly.com]

- 17. azooptics.com [azooptics.com]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. chem.uwec.edu [chem.uwec.edu]

- 24. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. rigaku.com [rigaku.com]

- 27. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 28. excillum.com [excillum.com]

- 29. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 30. diamond.ac.uk [diamond.ac.uk]

An In-Depth Technical Guide to 2-(Phenylamino)propanoic Acid for Advanced Research

A Comprehensive Monograph for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a detailed exploration of the physical and chemical characteristics of 2-(Phenylamino)propanoic acid. This document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior, synthesis, and potential applications, particularly within the pharmaceutical and life sciences sectors.

Introduction: Unveiling this compound

This compound, also known as N-phenyl-DL-alanine or 2-anilinopropanoic acid, is an unnatural amino acid derivative that has garnered interest in medicinal chemistry and materials science.[1] Its structure, which combines the core of the amino acid alanine with a phenyl group attached to the alpha-amino group, imparts unique properties that differentiate it from its parent molecule. This guide will systematically dissect these properties, providing both theoretical and practical insights for researchers.

Core Identification

For clarity and precision in research and documentation, the fundamental identifiers for this compound are consolidated below.

| Identifier | Value | Source |

| IUPAC Name | 2-anilinopropanoic acid | [1] |

| CAS Number | 15727-49-8 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Synonyms | N-Phenyl-DL-alanine, 2-Phenylamino propionic acid, Phenylaminopropionsaure | [1] |

Physicochemical Characteristics: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. This section details the key physicochemical parameters of this compound, providing a blend of experimental and predicted data.

Physical Properties

The physical state and solubility of a compound dictate its handling, formulation, and biological availability.

| Property | Value | Notes |

| Melting Point | 152-154 °C | This experimental value is reported for the N-phenyl derivative of 2-aminopropanoic acid.[2] |

| Boiling Point | 355.1 ± 25.0 °C at 760 mmHg | Predicted value. |

| Appearance | Colorless to white crystalline powder | [2] |

| Solubility | Soluble in water and ethanol; insoluble in ether. | [2] |

| pKa | Carboxylic acid: ~2.34; Amino group: ~9.87 | Estimated based on the pKa of alanine, the parent amino acid. The phenyl group's electron-withdrawing nature may slightly alter these values.[3] |

| LogP | 1.9 | A predicted value indicating moderate lipophilicity.[1] |

Spectral Data: Fingerprinting the Molecule

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.

-

Mass Spectrometry (MS): The mass spectrum of this compound would be expected to show a molecular ion peak [M]+ at m/z 165, corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the propanoic acid chain.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include: a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹, a C=O stretch from the carbonyl group of the carboxylic acid around 1700-1725 cm⁻¹, N-H stretching from the secondary amine around 3300-3500 cm⁻¹, and C-H stretching from the aromatic ring just above 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide detailed structural information. Expected signals would include a multiplet in the aromatic region (around 7 ppm) corresponding to the protons on the phenyl ring, a quartet for the alpha-proton on the propanoic acid backbone, a doublet for the methyl group protons, and a broad singlet for the N-H proton. The carboxylic acid proton may appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), carbons of the phenyl ring (in the 110-150 ppm range), the alpha-carbon, and the methyl carbon.

-

Chemical Profile: Reactivity, Stability, and Synthesis

The chemical behavior of this compound is governed by the interplay of its carboxylic acid, secondary amine, and aromatic functionalities.

Reactivity and Stability

-

Acid-Base Properties: The carboxylic acid group can be deprotonated by bases, while the secondary amine can be protonated by strong acids. This amphoteric nature is a key aspect of its chemistry.

-

Esterification and Amidation: The carboxylic acid moiety can undergo esterification with alcohols or amidation with amines under appropriate catalytic conditions.

-

N-Alkylation/N-Acylation: The secondary amine is susceptible to further alkylation or acylation reactions.

-

Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, with the amino group acting as an activating, ortho-, para-directing group.

-

Stability: The compound is generally stable under standard laboratory conditions.[2] However, like many amino acids, it may be susceptible to degradation at elevated temperatures. The amide bond in N-acylated amino acids can be susceptible to hydrolysis under acidic or basic conditions.

Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry methodologies. A common and logical approach involves the nucleophilic substitution of a suitable starting material with aniline.

Caption: General workflow for the synthesis and purification of this compound.

Causality: This protocol utilizes the nucleophilic character of the aniline nitrogen to displace the bromide from 2-bromopropanoic acid. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the reactants and stabilize the transition state. A weak base is included to neutralize the hydrobromic acid byproduct, driving the reaction to completion.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromopropanoic acid (1 equivalent) in ethanol.

-

Addition of Reagents: Add sodium bicarbonate (2 equivalents) to the solution, followed by the dropwise addition of aniline (1.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting residue in water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted aniline.

-

Acidification: Acidify the aqueous layer with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the carboxylate, causing the product to precipitate.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold water.

Causality: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. An ideal solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain soluble at all temperatures.

-

Solvent Selection: A mixture of ethanol and water is often a suitable solvent system for recrystallizing amino acid derivatives.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Applications in Drug Development and Research

N-phenyl amino acids and their derivatives are of significant interest in medicinal chemistry due to their potential to mimic or antagonize the interactions of natural amino acids in biological systems.

Rationale for Use in Drug Design

The incorporation of a phenyl group onto the amino acid scaffold can confer several advantageous properties:

-

Increased Lipophilicity: The phenyl group increases the compound's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Steric Hindrance: The bulky phenyl group can provide steric hindrance, potentially increasing the metabolic stability of the molecule by preventing enzymatic degradation.

-

Modified Receptor Binding: The aromatic ring can engage in additional binding interactions (e.g., pi-pi stacking, hydrophobic interactions) with biological targets, potentially leading to altered or enhanced pharmacological activity.

-

Conformational Restriction: The N-phenyl group can restrict the conformational flexibility of the amino acid backbone, which can be advantageous for locking the molecule into a bioactive conformation.

Potential Therapeutic Areas

Derivatives of this compound have been explored for a range of therapeutic applications, including:

-

Anti-inflammatory Agents: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of this compound to this class suggests its potential as a scaffold for the development of novel anti-inflammatory compounds.

-

Anticonvulsants and Neuroprotective Agents: Some N-phenyl amino acid derivatives have shown promise as anticonvulsant and neuroprotective agents.

-

Antimicrobial and Anticancer Agents: The N-phenylamino acid motif has been incorporated into molecules with demonstrated antibacterial, antifungal, and anticancer activities.

Toxicology and Safety Profile

While specific toxicological data for this compound is limited, general safety precautions for handling fine chemicals should be observed. Based on data for related compounds, it may cause skin and eye irritation, and respiratory irritation if inhaled.[1]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Versatile Building Block for Innovation

This compound represents a versatile and valuable building block for researchers in medicinal chemistry and related fields. Its unique combination of an amino acid core and a phenylamino substituent provides a platform for the design and synthesis of novel compounds with a wide range of potential biological activities. This guide has provided a comprehensive overview of its physical and chemical properties, synthesis, and potential applications, with the aim of empowering researchers to effectively utilize this compound in their scientific endeavors.

References

-

ChemBK. (n.d.). 2-Aminopropanoic Acid. Retrieved from [Link]

-

Wikipedia. (2024, January 12). Alanine. In Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2760357, this compound. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Phenylamino)propanoic Acid

This guide provides an in-depth analysis of the expected spectroscopic data for 2-(Phenylamino)propanoic acid (also known as 2-anilinopropanoic acid or N-phenylalanine), a key small molecule of interest in synthetic chemistry and drug development. The structural elucidation of such molecules is fundamental to ensuring purity, confirming identity, and understanding chemical behavior. This document will detail the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₉H₁₁NO₂ and a molecular weight of approximately 165.19 g/mol [1]. Its structure comprises a central propanoic acid backbone, with a phenylamino group attached to the alpha-carbon. This unique combination of a carboxylic acid, a secondary amine, an aromatic ring, and a chiral center gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers in its application.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for the analysis of small, relatively volatile organic molecules like this compound is Electron Ionization (EI) coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Workflow for EI-MS Analysis

Sources

The Diverse Biological Activities of 2-(Phenylamino)propanoic Acid Derivatives: A Technical Guide for Researchers

Introduction

The 2-(Phenylamino)propanoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound scaffold is a versatile and privileged structure in the field of medicinal chemistry. This chemical framework, characterized by a propanoic acid moiety attached to a phenylamino group, serves as the foundation for a diverse array of biologically active molecules. Its structural simplicity allows for extensive synthetic modifications, enabling the fine-tuning of physicochemical properties and biological activities. Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for the development of novel therapeutic agents.

Scope of the Guide

This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of this compound derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutic agents. This guide will delve into the anticancer, anti-inflammatory, and other significant biological properties of these compounds. The narrative will focus on the underlying mechanisms of action, supported by detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways. By synthesizing technical accuracy with field-proven insights, this guide aims to be an authoritative resource for understanding and exploring the therapeutic potential of this important class of molecules.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds with significant anticancer potential. Their activity spans various cancer cell lines and is attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of this compound derivatives are often multifactorial, involving the modulation of several critical cellular pathways.

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1] Dysregulation of the mTOR pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2][3] Certain 2-phenylamino-3-acyl-1,4-naphthoquinone derivatives have been shown to impair cancer cell proliferation by reducing the expression and activity of mTOR.[1][4] Molecular docking studies have further suggested a good affinity of these compounds for mTOR, indicating a potential inhibitory effect on this protein.[1]

Microtubules, dynamic polymers of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.[5] Some 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide derivatives have been identified as potent antitubulin agents.[5] These compounds interfere with tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest, which ultimately triggers programmed cell death.[5]

A novel and promising strategy in cancer therapy is the dual targeting of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I).[6] COX-2 is often overexpressed in tumors and contributes to inflammation and cell proliferation, while Topo I is essential for DNA replication.[6] Certain N-2-(Phenylamino) benzamide derivatives have been designed as dual inhibitors of both enzymes.[6] This dual inhibition leads to a synergistic anticancer effect by simultaneously targeting inflammation-driven tumor progression and DNA replication, ultimately suppressing the NF-κB pathway and inducing apoptosis.[6]

Structure-Activity Relationship Studies for Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. For instance, in the case of 2-phenylamino-3-acyl-1,4-naphthoquinones, the nature and position of substituents on the phenylamino ring and the acyl group significantly influence their antiproliferative activity.[4] Similarly, for 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, modifications on the cinnamoyl and anthranilate moieties have been explored to enhance their antitubulin and cytotoxic effects.[5]

Experimental Protocols for Evaluating Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2]

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

This assay directly measures the effect of compounds on the polymerization of purified tubulin.[7]

-

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity or fluorescence.

-

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.

-

Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (e.g., paclitaxel for polymerization promotion, vinblastine for inhibition) and a negative control (vehicle).

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm or fluorescence over time using a spectrophotometer or fluorometer.

-

Data Analysis: Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

-

Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of the expression and phosphorylation status of key proteins in the mTOR pathway.[8]

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

Cell Lysis: Treat cancer cells with the test compounds, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K1, and 4E-BP1.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

-

Summary of Anticancer Activity Data

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 2-Phenylamino-3-acyl-1,4-naphthoquinones | DU-145 (Prostate) | Varies | mTOR Inhibition | [4] |

| MCF-7 (Breast) | Varies | mTOR Inhibition | [4] | |

| T24 (Bladder) | Varies | mTOR Inhibition | [4] | |

| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | K562 (Leukemia) | Varies | Antitubulin | [5] |

| N-2-(Phenylamino) Benzamide Derivatives | CT26.WT (Colon) | Varies | Dual COX-2/Topo I Inhibition | [6] |

Anti-inflammatory Activity

The this compound scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. Many derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are key enzymes in the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[7] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[7] Many this compound derivatives act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes, thereby reducing prostaglandin production.[2][9] Some derivatives show selectivity for COX-2, which is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[2]

Immunomodulatory Effects: Modulation of Cytokine Production

Beyond COX inhibition, some this compound derivatives exhibit immunomodulatory effects by modulating the production of cytokines. For example, a pyrrole-containing derivative has been shown to decrease the production of the pro-inflammatory cytokine TNF-α and increase the level of the anti-inflammatory cytokine TGF-β1 in a lipopolysaccharide (LPS)-induced systemic inflammation model.[10] This selective modulation of cytokine profiles suggests a more nuanced anti-inflammatory mechanism that could be beneficial for targeted therapies.[10]

Sources

- 1. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunomodulatory effect of nonsteroidal anti-inflammatory drugs (NSAIDs) at the clinically available doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. bmj.com [bmj.com]

- 5. Ibuprofen and other widely used non-steroidal anti-inflammatory drugs inhibit antibody production in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunomodulatory effect of nonsteroidal anti-inflammatory drugs (NSAIDs) at the clinically available doses | Semantic Scholar [semanticscholar.org]

- 8. Potent Inhibitors of Pro-Inflammatory Cytokine Production Produced by a Marine-Derived Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule control of cytokine function: new opportunities for treating immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. At The Interface: Small-Molecule Inhibitors of Soluble Cytokines. | Broad Institute [broadinstitute.org]

The Emerging Therapeutic Landscape of N-Phenylalanine Analogs: A Technical Guide for Drug Discovery

Abstract

Phenylalanine, an essential aromatic amino acid, represents a versatile scaffold for the design and synthesis of novel therapeutic agents. Modification of its core structure—the phenyl ring, the amino group, or the carboxylic acid moiety—has given rise to a diverse class of N-phenylalanine analogs with significant potential across a spectrum of diseases. This in-depth technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic applications of these promising compounds. We delve into their roles in metabolic regulation, oncology, neuroprotection, and pain management, supported by preclinical and clinical evidence. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a critical analysis of structure-activity relationships, to empower researchers and drug development professionals in this burgeoning field.

I. Introduction: The Phenylalanine Scaffold as a Privileged Structure in Medicinal Chemistry

Phenylalanine's unique physicochemical properties, including its aromaticity and chirality, make it a valuable starting point for the development of targeted therapies. N-phenylalanine analogs, a broad category of molecules with modifications to the parent structure, have demonstrated the ability to modulate a variety of biological processes. This guide will focus on two prominent classes: N-acyl phenylalanine analogs and N-lactoyl-phenylalanine, while also exploring the therapeutic potential of other key derivatives.

The rationale for exploring N-phenylalanine analogs is rooted in their ability to mimic endogenous signaling molecules and interact with specific biological targets with high affinity and selectivity. By strategically altering the structure of phenylalanine, we can fine-tune pharmacokinetic and pharmacodynamic properties to create potent and safe therapeutic candidates.

II. Therapeutic Applications of N-Phenylalanine Analogs

A. Metabolic Disorders: A New Frontier in Energy Homeostasis

A growing body of evidence points to the significant role of N-acyl amino acids, including N-acyl phenylalanines, in the regulation of energy metabolism. These molecules have emerged as promising therapeutic targets for obesity and related metabolic disorders.

Certain N-acyl phenylalanines, such as N-oleoyl-phenylalanine (C18:1-Phe) and N-oleoyl-leucine, have been identified as endogenous mitochondrial uncouplers.[1] This mechanism allows for the dissipation of the proton gradient across the inner mitochondrial membrane, leading to increased energy expenditure and heat production, independent of uncoupling protein 1 (UCP1).[1] Preclinical studies in mice have shown that administration of these N-acyl amino acids leads to reduced adiposity and improved glucose homeostasis.[1]

Table 1: Preclinical Efficacy of N-Acyl Phenylalanine Analogs in Metabolic Models

| Compound | Model | Key Findings | Reference(s) |

| N-oleoyl-phenylalanine | Diet-induced obese mice | Increased energy expenditure, reduced adiposity, improved glucose tolerance. | [1] |

| N-oleoyl-leucine | Diet-induced obese mice | Increased energy expenditure, reduced adiposity, improved glucose tolerance. | [1] |

The enzyme peptidase M20 domain-containing 1 (PM20D1) plays a crucial role in the biosynthesis and hydrolysis of N-acyl amino acids.[1] Overexpression of PM20D1 in mice leads to elevated circulating levels of N-acyl phenylalanines and a corresponding improvement in metabolic parameters.[1] Conversely, PM20D1 knockout mice exhibit dysregulation of N-acyl amino acid levels and display metabolic phenotypes such as insulin resistance.[1] This positions PM20D1 as a key therapeutic target for modulating the levels of these beneficial metabolites.

Recently, N-lactoyl-phenylalanine (Lac-Phe) has been identified as an exercise-induced metabolite, or "exerkine," that plays a critical role in appetite suppression.[2][3][4] Synthesized from lactate and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2), Lac-Phe levels increase in the bloodstream following vigorous exercise.[2][3] Preclinical studies have demonstrated that administration of Lac-Phe to diet-induced obese mice reduces food intake, leading to weight loss and improved glucose tolerance.[4]

Table 2: Preclinical Efficacy of N-Lactoyl-Phenylalanine

| Compound | Model | Key Findings | Reference(s) |

| N-lactoyl-phenylalanine | Diet-induced obese mice | Suppressed food intake, reduced body weight and adiposity, improved glucose tolerance. | [4] |

The discovery of Lac-Phe opens up new avenues for the development of therapeutics that mimic the beneficial effects of exercise on appetite and metabolism. While the precise receptor for Lac-Phe is still under investigation, it is known to be a signaling molecule that can be activated by metformin in addition to exercise.[5]

B. Oncology: Targeting Cancer Cell Metabolism and Proliferation

The unique metabolic demands of cancer cells present opportunities for targeted therapeutic intervention. N-phenylalanine analogs have shown promise in oncology through two primary mechanisms: inhibition of amino acid transporters and acting as "Trojan horse" delivery systems.

The L-type amino acid transporter 1 (LAT-1) is overexpressed in a wide range of cancers and is crucial for the uptake of essential amino acids, including phenylalanine, required for rapid cell growth and proliferation.[6] Phenylalanine analogs can be designed to act as competitive inhibitors of LAT-1, thereby starving cancer cells of essential nutrients and halting their growth.[6] Structure-activity relationship (SAR) studies have shown that substitutions at the meta position of the phenyl ring can enhance LAT-1 affinity.[6] Furthermore, lipophilicity has been correlated with increased inhibition of the transporter.[6]

The high demand for amino acids by cancer cells can be exploited to deliver cytotoxic agents. Phenylalanine analogs can be conjugated to cytotoxic drugs, effectively creating a "Trojan horse" that is preferentially taken up by cancer cells via transporters like LAT-1. This strategy can enhance the therapeutic index of anticancer drugs by increasing their concentration at the tumor site while minimizing systemic toxicity.

C. Neuroprotection: Shielding the Brain from Ischemic Damage

Excitotoxicity, primarily mediated by the overactivation of glutamate receptors, is a key contributor to neuronal damage in ischemic stroke and other neurodegenerative conditions. Halogenated derivatives of L-phenylalanine have demonstrated significant neuroprotective effects in preclinical models.

Endogenous halogenated derivatives of L-phenylalanine, such as 3,5-dibromo-L-tyrosine (DBrT), have been shown to attenuate excitatory glutamatergic synaptic transmission with greater potency than L-phenylalanine itself.[5] In a rat model of transient middle cerebral artery occlusion (MCAO), DBrT significantly reduced brain infarct volume and improved neurological outcomes.[5] These compounds exert their effects through both presynaptic and postsynaptic mechanisms, offering a multi-pronged approach to neuroprotection.

Table 3: Neuroprotective Effects of a Halogenated Phenylalanine Analog

| Compound | Model | Key Findings | IC50 (mEPSCs) | Reference(s) |

| 3,5-dibromo-L-tyrosine (DBrT) | Rat MCAO model | Reduced brain infarct volume, improved neurological deficit score. | 127.5 ± 13.3 µM | [5] |

| 3,5-diiodo-L-tyrosine (DIT) | In vitro neuronal culture | Attenuated glutamatergic synaptic transmission. | 104.6 ± 14.1 µM | [5] |

D. Pain Management: Modulating Nociceptive Pathways

N-acyl amino acids have also been implicated in the modulation of pain signaling pathways, suggesting their potential as novel analgesics.

Some N-acyl amino acids, while not directly binding to cannabinoid receptors, can influence the endocannabinoid system by inhibiting the fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide.[7] Additionally, certain N-acyl phenylalanines have been shown to be potent inhibitors of the glycine transporter 2 (GlyT2), which is involved in regulating glycine levels in the spinal cord and plays a role in pain transmission.[7] By inhibiting GlyT2, these compounds can enhance inhibitory glycinergic neurotransmission, leading to an analgesic effect.[7]

III. Synthesis of N-Phenylalanine Analogs

The synthesis of N-phenylalanine analogs can be achieved through a variety of chemical and enzymatic methods, allowing for the introduction of diverse structural modifications.

A. Chemical Synthesis

A common method for the synthesis of N-acyl phenylalanine analogs involves the coupling of L-phenylalanine with a fatty acid chloride or an activated fatty acid.

Experimental Protocol: Synthesis of N-Oleoyl-L-Phenylalanine

-

Dissolution: Dissolve L-phenylalanine (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Basification: Add a base, for example, sodium bicarbonate (2-3 equivalents), to the solution to deprotonate the amino group of phenylalanine.

-

Acylation: Slowly add oleoyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Erlenmeyer-Plöchl synthesis is a classic method for introducing substituents onto the phenyl ring of phenylalanine.[8] This involves the condensation of an N-acylglycine with a substituted benzaldehyde.

B. Enzymatic Synthesis

Enzymatic methods offer a green and stereoselective approach to the synthesis of N-phenylalanine analogs. Phenylalanine ammonia lyases (PALs) can catalyze the reverse reaction of ammonia addition to a substituted cinnamic acid to produce the corresponding L-phenylalanine analog.

IV. Biological Evaluation of N-Phenylalanine Analogs

A comprehensive evaluation of the biological activity of N-phenylalanine analogs is crucial for their development as therapeutic agents. This involves a combination of in vitro and in vivo assays.

A. In Vitro Assays

The Seahorse XF Analyzer is a powerful tool for measuring the effect of N-phenylalanine analogs on mitochondrial function.

Experimental Protocol: Seahorse XF Cell Mito Stress Test

-

Cell Seeding: Seed cells (e.g., C2C12 myotubes or primary adipocytes) in a Seahorse XF microplate and allow them to adhere overnight.

-

Assay Medium: Replace the growth medium with a bicarbonate-free assay medium supplemented with substrates such as glucose, pyruvate, and glutamine.

-

Compound Injection: Load the N-phenylalanine analog and mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) into the ports of the sensor cartridge.[9]

-

Measurement: Place the microplate in the Seahorse XF Analyzer and measure the oxygen consumption rate (OCR) in real-time as the compounds are sequentially injected.[9]

-

Data Analysis: Calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

The inhibitory activity of N-phenylalanine analogs on LAT-1 can be assessed using a radiolabeled substrate uptake assay.

Experimental Protocol: [14C]-L-Leucine Uptake Inhibition Assay

-

Cell Culture: Culture cells overexpressing LAT-1 (e.g., HT-29 human colon cancer cells) in 24-well plates.[10]

-

Pre-incubation: Wash the cells with a sodium-free buffer (e.g., Hanks' Balanced Salt Solution).

-

Inhibition: Add the N-phenylalanine analog at various concentrations to the cells.

-

Substrate Addition: Add a solution containing a fixed concentration of [14C]-L-leucine.[10]

-

Uptake: Allow the uptake to proceed for a short period (e.g., 1-5 minutes) at 37°C.[10]

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 value of the N-phenylalanine analog for LAT-1 inhibition.

B. In Vivo Assays

The in vivo efficacy of N-phenylalanine analogs in treating obesity can be evaluated in a diet-induced obesity mouse model.

Experimental Protocol: Evaluation of Anti-Obesity Effects

-

Induction of Obesity: Feed mice a high-fat diet for several weeks to induce obesity and metabolic syndrome.

-

Compound Administration: Administer the N-phenylalanine analog daily via an appropriate route (e.g., intraperitoneal injection or oral gavage).

-

Monitoring: Monitor body weight, food intake, and body composition throughout the study.

-

Metabolic Phenotyping: At the end of the study, perform glucose and insulin tolerance tests to assess glucose homeostasis.

-

Tissue Analysis: Collect tissues (e.g., adipose tissue, liver) for histological and molecular analysis (e.g., gene expression of metabolic markers).

V. Conclusion and Future Directions

N-phenylalanine analogs represent a highly promising and versatile class of compounds with significant therapeutic potential across a range of diseases. Their ability to modulate fundamental biological processes, from cellular metabolism to neurotransmission, underscores their importance in modern drug discovery. The continued exploration of their structure-activity relationships, coupled with the development of novel synthetic strategies and robust biological evaluation platforms, will undoubtedly lead to the discovery of new and effective therapies for metabolic disorders, cancer, neurological diseases, and chronic pain. Future research should focus on identifying the specific molecular targets of these analogs, elucidating their downstream signaling pathways in greater detail, and advancing the most promising candidates into clinical development.

VI. References

-

Kagiyama, T., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1192-6.

-

Long, J.Z., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception. Proceedings of the National Academy of Sciences, 115(29), 7682-7687.

-

BenchChem. (2025). N-lactoyl-Phenylalanine: An In-depth Technical Guide on the Exercise-Induced Metabolite.

-

Li, V. L., et al. (2022). An exercise-inducible metabolite that suppresses feeding and obesity. Nature, 606(7915), 785-790.

-

Horowitz, J. F. (2022). Exercise-induced N-lactoyl-phenylalanine, appetite and obesity. Proteopedia, life in 3D.

-

Fight Aging! (2022). N-lactoyl-phenylalanine as a Link Between Exercise and Appetite Regulation.

-

Hinton Jr, A., et al. (2024). N-lactoyl phenylalanine suppresses appetite and obesity with important implications for aging and age-related diseases. Aging Advances.

-

Lopaschuk, G. D. (2022). Vigorous exercise decreases appetite and promotes weight loss through the production of the metabolite Lac-Phe. Observatoire de la prévention.

-

BenchChem. (2025). An In-depth Technical Guide to Phenylalanine Analogues for Researchers, Scientists, and Drug Development Professionals.

-

Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide.

-

Augustyn, E., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(12), 2895-2900.

-

Carland, J. E., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. ACS Chemical Neuroscience, 10(5), 2378-2387.

-

Oda, K., et al. (2018). l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science, 109(2), 433-441.

-

Burstein, S. (2018). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Molecular Pharmacology, 93(3), 227-237.

-

Hedaya, L., et al. (2024). N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models. International Journal of Molecular Sciences, 25(16), 8829.

-

Thomas, A. A., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & medicinal chemistry letters, 26(12), 2895–2900.

-

Long, J.Z., et al. (2016). The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria. Cell, 166(2), 424-435.

-

Long, J.Z., & Spiegelman, B.M. (2019). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception. LongLab@Stanford.

-

Porter, J., et al. (1987). Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans. International journal of peptide and protein research, 30(1), 13–21.

-

Knittel, J. J., & He, X. Q. (1990). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Peptide research, 3(4), 176–181.

Sources

- 1. protocols.io [protocols.io]

- 2. prepchem.com [prepchem.com]

- 3. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptidomimetics: A Technical Guide to the History, Discovery, and Synthesis of N-Substituted Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted amino acids represent a fundamental evolution in peptide and medicinal chemistry, offering a powerful toolset to overcome the inherent limitations of natural peptides as therapeutic agents. By modifying the backbone amide nitrogen, researchers can imbue peptides with enhanced proteolytic stability, increased membrane permeability, and controlled conformational states, thereby unlocking their full therapeutic potential. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and synthetic methodologies of N-substituted amino acids. We will journey from the seminal work of early 20th-century chemists to the sophisticated techniques employed in modern drug discovery, offering not just a historical narrative but also a practical guide with detailed experimental protocols and insights into the causality behind experimental choices. This guide is designed to be an authoritative resource for researchers seeking to leverage the transformative power of N-substitution in their own work.

A Historical Odyssey: From Fischer's Vision to Modern Peptidomimetics

The concept of modifying the fundamental building blocks of proteins, the amino acids, is not a recent innovation. The seeds of this idea were sown in the early 20th century, a period of foundational discoveries in organic and peptide chemistry.

The Dawn of Peptide Chemistry and Early Observations

The journey begins with the pioneering work of Emil Fischer , a Nobel laureate who laid the groundwork for our understanding of proteins as polypeptide chains.[1] Around 1915, Fischer and his contemporaries were the first to report methods for the N-methylation of α-amino acids, a seemingly simple modification that would have profound implications.[2] Their early methods, often involving the use of α-bromo acids and methylamine, were arduous and limited in scope but established the fundamental principle of N-alkylation.[2]

The Rise of Synthetic Methodologies

The mid-20th century witnessed the development of more general and efficient methods for N-alkylation. A significant step forward was the application of reductive amination , a versatile reaction that converts a carbonyl group to an amine. The Leuckart-Wallach reaction , discovered in 1885 by Rudolf Leuckart and later expanded upon by Otto Wallach, provided a means to synthesize amines from ketones or aldehydes using formic acid or its derivatives as both the reducing agent and nitrogen source.[3][4][5] This reaction, and its variations, became a cornerstone for the synthesis of a wide range of N-alkyl and N-aryl amino acids.

Another critical development was the advent of solid-phase peptide synthesis (SPPS) , pioneered by R. Bruce Merrifield in the early 1960s, for which he was awarded the Nobel Prize in Chemistry in 1984.[6][7][8][9] SPPS revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process and enabling the synthesis of longer and more complex sequences. While initially focused on natural amino acids, the principles of SPPS were soon adapted for the incorporation of N-substituted amino acids, paving the way for the routine synthesis of modified peptides.

The latter half of the 20th century saw an explosion of new synthetic methods, including multicomponent reactions like the Ugi and Passerini reactions , which allow for the rapid assembly of complex N-substituted amino acid derivatives from simple starting materials.[10][11][12][13][14] These reactions have proven invaluable in combinatorial chemistry and the generation of diverse molecular libraries for drug discovery.

The following diagram illustrates the historical progression of key discoveries in the field of N-substituted amino acids.

Caption: A timeline of key milestones in the history and discovery of N-substituted amino acids.

The Chemist's Toolkit: Synthetic Methodologies for N-Substituted Amino Acids

The synthesis of N-substituted amino acids can be broadly categorized into two main approaches: the direct N-substitution of a pre-existing amino acid and the de novo synthesis of the N-substituted amino acid from simpler precursors. The choice of method depends on the desired substituent, the scale of the synthesis, and the need for stereochemical control.

Direct N-Alkylation and N-Arylation of Amino Acids